Lithium Dipivaloylmethanate

CAS No.:

Cat. No.: VC16181141

Molecular Formula: C11H19LiO2

Molecular Weight: 190.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19LiO2 |

|---|---|

| Molecular Weight | 190.2 g/mol |

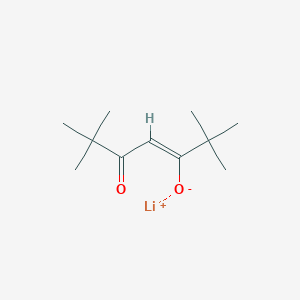

| IUPAC Name | lithium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |

| Standard InChI | InChI=1S/C11H20O2.Li/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1/b8-7-; |

| Standard InChI Key | YGUDQHNOEYNYSP-CFYXSCKTSA-M |

| Isomeric SMILES | [Li+].CC(C)(C)/C(=C/C(=O)C(C)(C)C)/[O-] |

| Canonical SMILES | [Li+].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Lithium Dipivaloylmethanate belongs to the β-diketonate family of organometallic complexes, where lithium coordinates with the deprotonated form of dipivaloylmethane (H(TMHD)). The compound’s molecular structure features a central lithium ion bonded to two oxygen atoms from the diketonate ligand, forming a chelate ring that enhances its stability .

Molecular Formula and Synonyms

The compound is systematically named lithium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate under IUPAC nomenclature. Its synonyms include:

The linear formula is , with a molecular weight of 190.24 g/mol .

Spectroscopic and Crystallographic Data

The compound’s structure is validated by spectroscopic techniques:

-

IR Spectroscopy: Strong absorption bands at 1,580 cm (C=O stretch) and 1,450 cm (C–C vibrations).

-

X-ray Crystallography: Reveals a tetrahedral geometry around the lithium center, with bond lengths of 1.93 Å for Li–O.

Synthesis and Manufacturing Protocols

Synthetic Routes

Lithium Dipivaloylmethanate is synthesized via the reaction of lithium hydroxide () with dipivaloylmethane () in anhydrous tetrahydrofuran (THF):

The reaction proceeds under inert atmospheres (argon or nitrogen) to prevent lithium oxidation .

Industrial-Scale Production

Commercial manufacturers like American Elements and VulcanChem produce the compound in purities exceeding 98%, with bulk quantities available in palletized containers or argon-sealed packages . Critical parameters for scalability include:

-

Temperature: Maintained below 40°C to avoid ligand decomposition.

-

Solvent Purity: THF must be rigorously dried to prevent hydrolysis .

Physical and Chemical Properties

Thermodynamic and Solubility Profiles

| Property | Value | Source |

|---|---|---|

| Melting Point | 265–268°C | |

| Boiling Point | 295°C (decomposition) | |

| Solubility in Water | Insoluble | |

| Solubility in Organic Solvents | Soluble in THF, toluene, acetone | |

| Density | 0.89 g/cm (estimated) |

The compound’s thermal stability makes it suitable for high-temperature applications, such as chemical vapor deposition (CVD) .

Stability and Reactivity

-

Air Sensitivity: Rapidly hydrolyzes in moist air, necessitating storage under nitrogen or argon .

-

Light Sensitivity: Degrades under UV exposure, requiring amber glass containers for long-term storage .

Industrial and Research Applications

Thin-Film Deposition

Lithium Dipivaloylmethanate is a precursor for epitaxial growth of lithium niobate () and lithium tantalate () thin films via metalorganic chemical vapor deposition (MOCVD) . These films are pivotal in:

-

Optoelectronics: Modulators, waveguides, and surface acoustic wave (SAW) devices .

-

Ferroelectric Memory: Non-volatile memory components.

Catalysis

The compound serves as a catalyst in:

-

Polymerization: Coordination-insertion mechanisms for polyolefin synthesis.

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings in pharmaceutical intermediates.

Pharmaceutical Intermediate

Li(TMHD) is employed in synthesizing metallodrugs, particularly lithium-based therapeutics for bipolar disorder, due to its controlled release profile .

Future Research Directions

Advanced Materials Development

-

Solid-State Batteries: Exploring Li(TMHD) as a solid electrolyte precursor for lithium-ion batteries.

-

Quantum Dot Synthesis: Tailoring luminescent properties for LED applications .

Environmental Impact Mitigation

Research is ongoing to develop biodegradable analogues of β-diketonates to reduce ecological footprints.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume